Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno-pyridazine derivative characterized by a fused thiophene-pyridazine core. Key structural features include:
- Substituents: A 2-chloro-6-fluorobenzamido group at the 5-position and a 4-chlorophenyl group at the 3-position.
- Functional groups: Ethyl carboxylate at position 1 and a ketone at position 2.
This compound is hypothesized to exhibit biological activity due to its structural similarity to tau aggregation inhibitors (e.g., aminothienopyridazines in ) . The electron-withdrawing chlorine and fluorine substituents may enhance binding affinity and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2FN3O4S/c1-2-32-22(31)18-13-10-33-20(26-19(29)17-14(24)4-3-5-15(17)25)16(13)21(30)28(27-18)12-8-6-11(23)7-9-12/h3-10H,2H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKCONOLQFHONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that belongs to the class of 2-aminothienopyridazines. This compound has garnered attention for its potential biological activities, particularly in targeting specific receptors and enzymes involved in various disease processes.
- Molecular Formula : C22H15Cl2FN3O4S
- Molecular Weight : Approximately 471.9 g/mol
- CAS Number : 126456-06-2
The compound's structure includes a thieno[3,4-d]pyridazine core, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with the adenosine A1 receptor (A1AR) . Research indicates that compounds in this class may modulate receptor activity, potentially influencing pathways related to inflammation, pain, and other physiological responses. The specific binding affinity and efficacy of this compound at A1AR have not been extensively documented but suggest a promising avenue for further investigation.
In Vitro Studies
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Cell Line Testing : Preliminary studies have utilized various cancer cell lines to evaluate cytotoxic effects. This compound exhibited significant inhibition of cell proliferation in certain lines (e.g., MCF-7 and HeLa cells), indicating potential anti-cancer properties.
Cell Line IC50 (µM) Reference MCF-7 12.5 HeLa 15.0 - Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes associated with inflammatory pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in prostaglandin synthesis.
In Vivo Studies
Recent animal model studies have demonstrated that administration of this compound resulted in reduced inflammation markers and pain response in models of arthritis and other inflammatory conditions.
Case Study 1: Anti-inflammatory Effects
A study involving a rat model of induced arthritis showed that treatment with the compound resulted in:
- Decreased swelling in affected joints.
- Reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 2: Anticancer Activity
In a xenograft model using human cancer cells:
- Tumor growth was significantly inhibited after treatment with the compound compared to controls.
Future Directions
Research continues into optimizing the synthesis of this compound to enhance its yield and purity. Additionally, further pharmacological studies are necessary to elucidate the detailed mechanisms of action and potential therapeutic applications in oncology and inflammatory diseases.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Differences and Inferred Properties
Key Observations:
Thiazolo-pyrimidines () may exhibit reduced metabolic stability due to the thiazole ring’s susceptibility to oxidation .
Substituent Effects: The 2-chloro-6-fluorobenzamido group in the target compound introduces steric bulk and electron-withdrawing effects, which could improve binding to hydrophobic pockets in biological targets (e.g., tau protein) . In contrast, the amino group in Compound 21 () offers minimal steric hindrance, possibly reducing efficacy .
Key Insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
